molecular formula C11H11N3O3 B1318569 4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 439108-10-8

4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No. B1318569
CAS RN: 439108-10-8
M. Wt: 233.22 g/mol
InChI Key: HCXVPHGFBMYWON-UHFFFAOYSA-N
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Description

The compound “4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid”, there are related compounds that have been synthesized. For instance, 3-(pyridin-4-yl)-1,2,4-triazines and their analogs have been synthesized using condensation of the corresponding amidrazones . Another related compound, 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones, was synthesized and its structure was confirmed using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 1,2,4-oxadiazole, which is structurally related to 4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid, have been studied for their antimicrobial properties. Research by Bayrak et al. (2009) synthesized a range of 1,2,4-triazoles and tested them for antimicrobial activity, showing that these compounds exhibited good to moderate antimicrobial effects (Bayrak et al., 2009).

Synthesis and Predicted Biological Activity

A study by Kharchenko et al. (2008) focused on the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems and predicted their biological activities using PASS (Prediction of Activity Spectra for Substances) software. This study provides insights into the potential biological applications of related 1,2,4-oxadiazole derivatives (Kharchenko et al., 2008).

Antitumor Activity

Research conducted by Maftei et al. (2013) and Maftei et al. (2016) explored the synthesis of 1,2,4-oxadiazole natural product analogs and their antitumor activity. These studies highlight the potential of 1,2,4-oxadiazole derivatives in developing antitumor agents, which could be relevant for derivatives of 4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid (Maftei et al., 2013); (Maftei et al., 2016).

Optical Properties and Applications

The study by Ge et al. (2014) on the synthesis and optical properties of novel 1,3,4-oxadiazole derivatives provides insights into potential applications of related compounds in the field of materials science, particularly in light-absorbing and emitting materials (Ge et al., 2014).

Urease Inhibition

Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds and evaluated their efficacy as urease inhibitors. This research demonstrates the potential use of 1,2,4-oxadiazole derivatives in addressing urease-related disorders, which could extend to related compounds like 4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid (Nazir et al., 2018).

Polymer Chemistry

Mansoori et al. (2012) researched the synthesis of thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole moieties, indicating potential applications of 1,2,4-oxadiazole derivatives in advanced polymer materials (Mansoori et al., 2012).

Anticancer Agents

Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, exploring their potential as anticancer agents. This highlights the broader relevance of 1,2,4-oxadiazole derivatives in cancer research, which could be extended to compounds like 4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid (Redda & Gangapuram, 2007).

Mechanism of Action

Biochemical Pathways

Compounds with similar structures, such as other 1,2,4-oxadiazole derivatives, have been found to exhibit a wide range of biological activities . Therefore, it is plausible that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has a molecular weight of 23323 , which could potentially influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown promising antibacterial and antifungal properties , suggesting that this compound might also have potential antimicrobial effects.

properties

IUPAC Name

4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-10(16)3-1-2-9-13-11(14-17-9)8-4-6-12-7-5-8/h4-7H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXVPHGFBMYWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589725
Record name 4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

439108-10-8
Record name 4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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